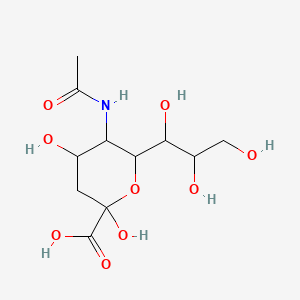

N-acetylneuraminic acid

Vue d'ensemble

Description

Les acides sialiques sont une famille de sucres à neuf atomes de carbone à groupe alpha-céto, principalement trouvés à l'extrémité non réductrice des chaînes d'oligosaccharides sur les glycoprotéines et les glycolipides . Le terme « acide sialique » a été introduit par le biochimiste suédois Gunnar Blix en 1952 . Ces composés sont largement distribués dans les tissus animaux et se trouvent également dans certaines micro-algues, bactéries et archées . Chez l'homme, les acides sialiques jouent un rôle crucial dans la transmission neuronale et la structure des gangliosides dans la synaptogenèse .

Méthodes De Préparation

Les acides sialiques peuvent être préparés par plusieurs méthodes, notamment l'hydrolyse de matières contenant des acides sialiques liés glycosidiquement par des acides aqueux ou méthanoliques dilués ou par des moyens enzymatiques . La production industrielle implique souvent l'utilisation de flux de travail à haut débit pour la préparation, la séparation et la détection des acides sialiques marqués au 1,2-diamino-4,5-méthylènedioxybenzène . Cette méthode comprend l'hydrolyse acide suivie d'un marquage et d'une analyse par chromatographie liquide en phase inverse et spectrométrie de masse .

Analyse Des Réactions Chimiques

Les acides sialiques subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent l'orthoester d'acide pyruvique oxabicyclo [2.2.2]octyle pour les réactions aldoliques . Les principaux produits formés à partir de ces réactions comprennent des dérivés d'acides sialiques avec différents substituants en position C-5 .

Applications de la recherche scientifique

Les acides sialiques ont de nombreuses applications en recherche scientifique. En chimie, ils sont utilisés dans la synthèse des glycoprotéines et des glycolipides . En biologie, ils jouent un rôle dans l'interaction cellule-cellule, la communication et la signalisation . En médecine, les acides sialiques sont impliqués dans les réactions immunitaires, la reproduction et la neurobiologie . Ils sont également utilisés en thérapeutique pour leurs propriétés anti-inflammatoires, antivirales et antitumorales . Dans l'industrie, les acides sialiques sont utilisés dans la production de glycoprotéines biothérapeutiques .

Mécanisme d'action

Les acides sialiques exercent leurs effets en participant aux interactions cellule-cellule et aux voies de signalisation . Ils se trouvent souvent aux extrémités terminales des glycoprotéines et des glycolipides, où ils jouent un rôle dans la surveillance immunitaire et la progression du cancer . Les acides sialiques se lient à des récepteurs spécifiques tels que les sélectines et les siglecs, influençant la susceptibilité cellulaire et la gestion thérapeutique .

Applications De Recherche Scientifique

Sialic acids have numerous scientific research applications. In chemistry, they are used in the synthesis of glycoproteins and glycolipids . In biology, they play a role in cell-cell interaction, communication, and signaling . In medicine, sialic acids are involved in immune reactions, reproduction, and neurobiology . They are also used in therapeutics for their anti-inflammatory, anti-viral, and anti-tumor properties . In industry, sialic acids are used in the production of biotherapeutic glycoproteins .

Mécanisme D'action

Sialic acids exert their effects by participating in cell-cell interactions and signaling pathways . They are often found at the terminal ends of glycoproteins and glycolipids, where they play a role in immune surveillance and cancer progression . Sialic acids bind to specific receptors such as selectins and siglecs, influencing cellular susceptibility and therapeutic management .

Comparaison Avec Des Composés Similaires

Les acides sialiques sont uniques en raison de leur squelette à neuf atomes de carbone et de la présence de divers substituants en position C-5 . Des composés similaires comprennent l'acide neuraminique et ses dérivés, qui partagent une structure similaire mais diffèrent dans leurs substituants . D'autres acides nonulosoniques, tels que ceux trouvés dans les bactéries et les archées, partagent également des similitudes structurelles avec les acides sialiques .

Activité Biologique

N-Acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, plays a critical role in various biological processes. This article explores its biological activity, including its physiological roles, implications in health and disease, and relevant research findings.

Overview of this compound

This compound is a nine-carbon sugar that acts as a terminal component of glycoproteins and glycolipids on cell surfaces. It is involved in cellular recognition, adhesion, and signaling processes. Neu5Ac is synthesized from N-acetylmannosamine and pyruvate through the action of the enzyme sialyltransferase.

Physiological Roles

- Cellular Recognition and Adhesion : Neu5Ac is crucial for cell-cell interactions, influencing immune responses and pathogen recognition. Its presence on cell surfaces can modulate the binding affinity of viruses and bacteria, impacting infection rates.

- Neurological Functions : Neu5Ac is significant in brain development and function, contributing to neuronal signaling and synaptic plasticity. Its levels are associated with cognitive functions and neurodevelopmental disorders.

- Metabolic Regulation : Recent studies indicate that Neu5Ac influences lipid metabolism and coagulation processes. It has been shown to mitigate hyperlipidemia and related cardiovascular risks in animal models.

Case Studies

- Sialuria : A unique case study highlighted a patient with excessive excretion of this compound due to metabolic dysregulation. The patient exhibited symptoms like mental retardation and seizures, attributed to elevated sialic acid levels affecting neurological functions .

- High-Fat Diet Studies : Research involving Sprague Dawley rats demonstrated that dietary supplementation with Neu5Ac can prevent high-fat diet-induced insulin resistance and hypercoagulation. The results indicated that Neu5Ac improved metabolic indices comparable to simvastatin treatment, suggesting its potential as a therapeutic agent for metabolic disorders .

Clinical Implications

- Cancer Research : Neu5Ac's role in tumorigenesis has been explored, where it was found to modulate signaling pathways related to cancer progression. Sialidases, which regulate sialic acid levels, have been implicated in tumor formation, indicating that targeting these pathways could be beneficial in cancer therapy .

- Cardiovascular Health : Neu5Ac serves as a biomarker for cardiovascular diseases. Studies have shown that it can influence coagulation status, potentially reducing the risk of thrombotic events in hyperlipidemic conditions .

Data Tables

Propriétés

IUPAC Name |

5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964136 | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

489-46-3, 131-48-6 | |

| Record name | O-sialic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.